molecular formula C8H6ClF B7972263 1-Chloro-3-ethenyl-2-fluorobenzene

1-Chloro-3-ethenyl-2-fluorobenzene

Cat. No.: B7972263
M. Wt: 156.58 g/mol
InChI Key: VPDRBHCRJOLACM-UHFFFAOYSA-N
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Description

1-Chloro-3-ethenyl-2-fluorobenzene is an organic compound with the molecular formula C8H6ClF It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, a fluorine atom, and an ethenyl group

Preparation Methods

The synthesis of 1-Chloro-3-ethenyl-2-fluorobenzene typically involves electrophilic aromatic substitution reactions. One common method is the chlorination of 3-ethenyl-2-fluorobenzene using chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3). The reaction is carried out under controlled conditions to ensure selective substitution at the desired position on the benzene ring .

Industrial production methods may involve multi-step synthesis starting from simpler benzene derivatives. These methods often require careful control of reaction conditions, including temperature, pressure, and the use of specific catalysts to achieve high yields and purity of the final product .

Chemical Reactions Analysis

1-Chloro-3-ethenyl-2-fluorobenzene undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Chloro-3-ethenyl-2-fluorobenzene has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology and Medicine: The compound is studied for its potential biological activity and its ability to interact with various biological targets.

    Industry: In the industrial sector, this compound is used in the production of specialty chemicals and polymers.

Mechanism of Action

The mechanism of action of 1-Chloro-3-ethenyl-2-fluorobenzene involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, where it forms a sigma complex with nucleophiles. The presence of the chlorine and fluorine atoms influences the electron density on the benzene ring, affecting the reactivity and selectivity of the compound in various reactions .

Comparison with Similar Compounds

1-Chloro-3-ethenyl-2-fluorobenzene can be compared with other similar compounds such as:

The unique combination of substituents in this compound makes it distinct and valuable for specific applications in research and industry.

Properties

IUPAC Name

1-chloro-3-ethenyl-2-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF/c1-2-6-4-3-5-7(9)8(6)10/h2-5H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPDRBHCRJOLACM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=C(C(=CC=C1)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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